5-(2-chloro-3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazole is a chemical compound classified as a tetrazole derivative. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This specific compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents due to its structural features that may influence biological activity.
5-(2-chloro-3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazole falls under the classification of heterocyclic compounds, specifically within the subgroup of tetrazoles. Its structural characteristics allow it to interact with biological targets, making it a candidate for pharmaceutical applications.
The synthesis of 5-(2-chloro-3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazole typically involves a multi-step process:
The synthesis process may involve intermediates such as ethyl 1-aryl-1H-tetrazole-5-carboxylates, which are subsequently reacted with arylpiperazines to yield the target compound. The reactions are typically monitored using techniques like thin-layer chromatography.
The molecular structure of 5-(2-chloro-3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazole includes:
This configuration contributes to its potential biological activity by influencing solubility and binding interactions with target proteins.
The molecular formula is C10H10ClN5O2, with a molecular weight of approximately 253.67 g/mol. The compound's structure can be confirmed using spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry .
The compound can participate in various chemical reactions typical of tetrazoles:
The reactivity profile is influenced by substituents on the phenyl ring and can be tailored for specific applications in drug design by modifying these groups .
The mechanism of action for 5-(2-chloro-3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazole as an anticancer agent likely involves:
Molecular docking studies have suggested that derivatives like this tetrazole can effectively interact with tubulin's active sites, potentially leading to significant anticancer activity .
5-(2-chloro-3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazole is typically a solid at room temperature with varying solubility depending on solvents used (e.g., organic solvents versus water).
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile allows for further derivatization which is crucial for medicinal chemistry applications .
5-(2-chloro-3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazole has several potential applications:
The tetrazole ring, a five-membered heterocycle featuring four nitrogen atoms, has emerged as a privileged scaffold in rational drug design due to its exceptional bioisosteric properties and metabolic stability. Functionally, it serves as a carboxylic acid surrogate with comparable pKa (≈4.9) but superior lipophilicity (π-value: -0.46 vs. -1.11 for COOH), enhancing membrane permeability and oral bioavailability in drug candidates [6] [9]. This ring system exhibits remarkable resistance to in vivo enzymatic degradation and redox alterations, making it pharmacokinetically advantageous over traditional carboxylic acid-containing therapeutics [4] [6]. In anticancer applications, the tetrazole moiety facilitates critical hydrogen bonding and dipole-dipole interactions with biological targets—particularly tubulin's colchicine binding site—through its polarized nitrogen atoms and aromatic character [5] [9]. Approximately 28% of FDA-approved small-molecule drugs incorporate nitrogen-rich heterocycles, with tetrazole derivatives gaining prominence in oncology pipelines due to their target specificity and synthetic versatility [2].
Property | Tetrazole | Carboxylic Acid | Biological Implication |
---|---|---|---|
pKa | 4.5–4.9 | 4.2–4.8 | Similar ionization at physiological pH |
Log P (Lipophilicity) | 0.5–1.2 | -0.2–0.8 | Enhanced membrane permeability |
Metabolic Stability | High | Moderate | Reduced Phase II conjugation |
Hydrogen Bond Capacity | 2–3 sites | 1–2 sites | Stronger target engagement |
The therapeutic application of tetrazole derivatives in microtubule-targeting agents evolved from early empirical observations to structure-based design. Initial research (1985–2000) focused on tetrazole as a carboxylic acid bioisostere in non-cytotoxic drug classes, but the discovery of combretastatin A-4 (CA-4)—a natural tubulin polymerization inhibitor—catalyzed interest in tetrazole-based analogs [5] [2]. Between 2005–2015, researchers systematically replaced CA-4's olefinic linker with 1,2,3,4-tetrazole to prevent cis-trans isomerization, a major limitation causing metabolic instability [5]. This yielded first-generation compounds like St.5 (IC~50~ tubulin inhibition = 2 μM), which demonstrated improved water solubility while retaining antiproliferative activity [5]. Post-2015, hybrid molecules emerged, conjugating tetrazole with privileged anticancer scaffolds (e.g., benzothiazoles, indoles) to enhance tubulin-binding affinity. For instance, compound 3b (2017) exhibited nanomolar cytotoxicity (IC~50~ = 0.048 μM) against lung cancer by dual inhibition of tubulin polymerization and microtubule-associated proteins [2]. The 2020s witnessed structure-guided optimization of 5-aryl tetrazoles, leveraging crystallographic data to fine-tune interactions with β-tubulin's T7 loop and α-helix H7 [9].
The 5-aryl substitution motif in 1,2,3,4-tetrazoles is a strategic design element to optimize steric compatibility and electronic complementarity with tubulin's colchicine binding pocket. Computational analyses reveal this hydrophobic cavity necessitates planar, electron-deficient aromatic systems with specific steric dimensions (8–12 Å length, 5–7 Å width) [9]. Introducing substituents at the ortho- and para- positions of the 5-aryl ring profoundly influences potency:
Substitution Pattern | Tubulin IC~50~ (μM) | Antiproliferative IC~50~ (μM) | Target Interactions |
---|---|---|---|
4-Nitrophenyl | 1.67 | 0.054 (A549) | Ionic bond with Asnβ101, π-stacking with Tyrβ224 |
3,4,5-Trimethoxyphenyl | 1.00 | 0.048 (A549) | H-bond with Lysβ254, hydrophobic with Leuβ248 |
2-Chloro-4-fluorophenyl | 2.31 | 1.42 (MCF-7) | Halogen bond with Valβ238, dipole with Asnβ258 |
Unsubstituted phenyl | >10 | >50 | Weak hydrophobic contacts only |
The 2-chloro-3,4-dimethoxyphenyl configuration—exemplified in 5-(2-chloro-3,4-dimethoxyphenyl)-2H-1,2,3,4-tetrazole—represents an optimal balance: the ortho-chlorine atom prevents rotational freedom, enforcing planarity, while meta-/para-methoxy groups occupy distinct hydrophobic subpockets in the tubulin binding site [5] [9]. Quantum mechanical studies confirm this arrangement lowers the compound's LUMO energy (-2.1 eV), facilitating charge transfer with tubulin's electron-rich residues and disrupting microtubule dynamics [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1